6-(二-Boc-氨基)吡啶-2-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

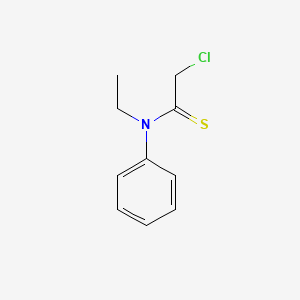

“6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Physical And Chemical Properties Analysis

Pinacol boronic esters, which are usually bench stable, are easy to purify and often even commercially available have played a prominent role . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

科学研究应用

分析与纯度评估

- 频哪醇硼酸酯,包括 6-(二-Boc-氨基)吡啶-2-硼酸频哪醇酯等变体,在铃木偶联反应中对于合成复杂分子至关重要。它们水解为硼酸带来了分析难题,需要非常规方法来进行纯度分析,包括无水和非质子化稀释剂以及反相分离中高度碱性的流动相 (Zhong 等人,2012 年)。

合成和铃木交叉偶联反应

- 硼酸频哪醇酯,例如 6-(二-Boc-氨基)吡啶-2-硼酸频哪醇酯,用于铃木偶联反应,以创建各种有机化合物。它们充当在有机化合物中安装吸电子芳基的来源,例如 2,6-双(三氟甲基)吡啶-4-硼酸频哪醇酯的合成及其与各种(杂)芳基溴化物的成功偶联 (Batool 等人,2016 年)。

在微波辅助合成中的实用性

- 强调了 6-(二-Boc-氨基)吡啶-2-硼酸频哪醇酯在微波辅助合成中的多功能性。它作为一种稳健的构件,通过一锅环化/铃木偶联方法合成各种 2,6-二取代-3-氨基-咪唑并吡啶。这突出了其在快速高效构建各种化合物库中的潜力 (Dimauro 和 Kennedy,2007 年)。

在传感技术中的应用

- 硼酸频哪醇酯,包括 6-(二-Boc-氨基)吡啶-2-硼酸频哪醇酯等变体,可用于开发传感器。例如,可以使用荧光监测吡啶硼酸和苯基基团之间激基复合物的形成,在添加频哪醇形成环状硼酸酯后,荧光会增强 (Huang 等人,2010 年)。

荧光和发光研究

- 在发光研究中,硼酸频哪醇酯用于合成 Ir(iii) 配合物,作为碳水化合物的潜在传感器。这些配合物可以与葡萄糖和果糖等简单的糖形成硼酸环状酯,这可以通过光致发光滴定研究检测到 (Hashemzadeh 等人,2020 年)。

安全和危害

作用机制

Target of Action

The primary target of 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its overall bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

属性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-13-11-12-14(23-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNZXYHMNGMQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Naphtho[1,2-d]imidazole-2-carbaldehyde](/img/structure/B571711.png)

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)

![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)